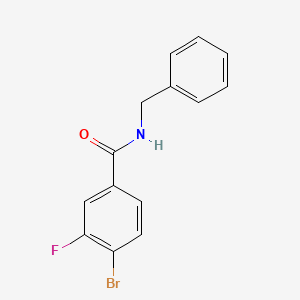

N-benzyl-4-bromo-3-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromo-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEMBOSDECEUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 4 Bromo 3 Fluorobenzamide

Direct Synthesis Approaches to N-Benzyl-4-bromo-3-fluorobenzamide

The primary route to synthesizing this compound involves the formation of an amide bond between a suitably substituted benzoic acid derivative and benzylamine (B48309).

Amide Bond Formation Strategies

The most common and efficient method for constructing the amide linkage in this compound is the reaction of an activated derivative of 4-bromo-3-fluorobenzoic acid with benzylamine. A highly effective approach involves the use of 4-bromo-3-fluorobenzoyl chloride as the acylating agent. This acid chloride can be reacted with benzylamine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.

Alternatively, standard peptide coupling reagents can be employed to facilitate the amide bond formation directly from 4-bromo-3-fluorobenzoic acid and benzylamine, avoiding the need to first synthesize the acyl chloride.

A general procedure for the synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ has been reported, which can be adapted for the synthesis of this compound. This method involves reacting the acid chloride with the amine in the presence of triethylamine at 0 °C and then allowing the mixture to warm to room temperature.

Precursor Design and Selection

The key precursors for the synthesis of this compound are 4-bromo-3-fluorobenzoic acid and benzylamine . Benzylamine is a readily available commercial reagent. The synthesis of 4-bromo-3-fluorobenzoic acid can be achieved through several reported methods.

One approach involves the bromination of 3-fluoro-4-aminobenzoic acid. Another method starts from fluorobenzene (B45895), which undergoes a Friedel-Crafts acylation with acetyl chloride, followed by bromination and subsequent oxidation of the acetyl group to a carboxylic acid. A patent describes a process for preparing 3-bromo-4-fluorobenzoic acid by reacting fluorobenzene with acetyl chloride in the presence of aluminum chloride, followed by bromination and reaction with a hypochlorite (B82951) solution.

For the activation of the carboxylic acid, 4-bromo-3-fluorobenzoic acid can be converted to 4-bromo-3-fluorobenzoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Table 1: Synthesis of 4-bromo-3-fluorobenzoic acid Precursor

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Fluoro-4-aminobenzoic acid | Brominating agent (e.g., Br₂, NBS) | 4-Bromo-3-fluorobenzoic acid | nih.gov |

Chemical Transformations and Derivatization Strategies

The structure of this compound allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Reactions at the Amide Nitrogen

The secondary amide nitrogen in this compound can potentially undergo further substitution reactions, such as N-alkylation or N-acylation, although specific examples for this compound are not prevalent in the literature. In general, N-alkylation of secondary amides can be challenging due to the decreased nucleophilicity of the amide nitrogen. However, under specific conditions using a strong base to deprotonate the amide followed by reaction with an alkyl halide, N-substitution can be achieved. For instance, a general procedure for the N-benzylation of pyridinium (B92312) salts involves reacting the pyridinium compound with benzyl (B1604629) bromide. While not a direct analogue, this illustrates a potential pathway for modification at a nitrogen center.

Modifications of the Bromo-Substituted Aromatic Ring

The bromine atom on the aromatic ring of this compound is a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While no specific examples on this compound are reported, the general methodology is widely applicable to aryl bromides. Typical conditions involve a palladium source like Pd₂(dba)₃, a phosphine (B1218219) ligand such as BINAP or XPhos, and a base like sodium tert-butoxide (NaOtBu) in a solvent like toluene. chemspider.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This reaction is catalyzed by a palladium complex in the presence of a base. A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with various boronic esters has demonstrated the feasibility of such transformations on structurally related compounds. nih.gov

Heck Reaction: The Heck reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an alkene. The reaction is typically catalyzed by a palladium salt, such as palladium(II) acetate, in the presence of a base and often a phosphine ligand. beilstein-journals.orgnih.gov The reaction conditions can be tuned to achieve high yields and stereoselectivity.

Table 2: General Conditions for Cross-Coupling Reactions on Aryl Bromides

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu | Toluene | Amines | wikipedia.orglibretexts.orgchemspider.com |

| Suzuki-Miyaura Coupling | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Aryl/Alkenyl Boronic Acids/Esters | nih.gov |

| Heck Reaction | Pd(OAc)₂ / PPh₃ | TEA or NaOAc | DMF or Acetonitrile | Alkenes | beilstein-journals.orgnih.gov |

Halogen Exchange Reactions

Halogen exchange reactions on the 4-bromo-3-fluoro-phenyl moiety of this compound would primarily involve the substitution of the bromine atom. Generally, in nucleophilic aromatic substitution (SNAr) reactions, fluorine is a better leaving group than bromine. libretexts.org However, the specific reaction conditions, including the nucleophile and any catalysts used, can influence the selectivity of the halogen exchange. For instance, certain transition-metal-catalyzed cross-coupling reactions are highly effective for the substitution of aryl bromides.

Aryl fluorides can undergo nucleophilic aromatic substitution, and these reactions are often tolerant of other functional groups like amides and nitriles. nih.gov In the context of this compound, a nucleophilic aromatic substitution could potentially replace the fluorine atom, especially given the presence of the electron-withdrawing benzamide (B126) group which can activate the ring towards nucleophilic attack. libretexts.orgnih.gov However, the substitution of bromine is also a possibility and the outcome would be dependent on the specific reaction conditions. In some cases, it is possible to selectively replace a fluorine atom while retaining a bromine atom. nih.gov

A hypothetical halogen exchange reaction is presented in the table below:

| Starting Material | Reagent | Product | Reaction Type |

| This compound | NaI, CuI (cat.), N,N-dimethylformamide (DMF), heat | N-benzyl-3-fluoro-4-iodobenzamide | Finkelstein-type reaction |

Transformations of the Fluoro-Substituted Phenyl Moiety

The fluoro-substituted phenyl moiety of this compound can undergo various transformations, primarily through nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, along with the bromine atom and the amide group, influences the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles.

Nucleophilic aromatic substitution reactions on aryl halides are common, and the reactivity is enhanced by the presence of electron-withdrawing groups. libretexts.org In this compound, the benzoyl group acts as a moderate electron-withdrawing group, which could facilitate the substitution of the fluorine or bromine atom. While fluorine is generally a better leaving group in SNAr reactions, the specific regioselectivity would depend on the nature of the incoming nucleophile and the reaction conditions. For example, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of the fluorine atom.

A representative transformation is shown in the table below:

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Sodium methoxide (NaOMe), Methanol (MeOH), heat | N-benzyl-4-bromo-3-methoxybenzamide | Nucleophilic Aromatic Substitution |

Reactivity at the Benzylic Position

The benzylic position, the carbon atom of the benzyl group directly attached to the nitrogen atom, is a site of enhanced reactivity. This is due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as radicals and carbocations through resonance. wikipedia.org

While the primary focus of nucleophilic substitution is often on benzylic halides, the N-benzyl amide linkage itself can be cleaved under certain conditions. However, a more relevant transformation in the context of modifying the benzylic position without cleaving the N-C bond would involve initial functionalization at the benzylic carbon. If a hydrogen at the benzylic position were to be replaced by a leaving group (e.g., a halogen), this new derivative would be highly susceptible to nucleophilic substitution reactions.

For instance, if this compound were to be brominated at the benzylic position to form N-(α-bromobenzyl)-4-bromo-3-fluorobenzamide, this new compound would readily react with nucleophiles. The mechanism of such a substitution could be SN1 or SN2, depending on the solvent and the nucleophile. khanacademy.orgyoutube.com The formation of a resonance-stabilized benzylic carbocation would favor an SN1 pathway. wikipedia.org

A hypothetical two-step transformation is outlined below:

| Intermediate | Reagent | Product | Reaction Type |

| N-(α-bromobenzyl)-4-bromo-3-fluorobenzamide | Sodium cyanide (NaCN), Dimethyl sulfoxide (B87167) (DMSO) | N-(α-cyanobenzyl)-4-bromo-3-fluorobenzamide | Nucleophilic Substitution (SN2-like) |

The benzylic position is particularly susceptible to free radical reactions due to the formation of a resonance-stabilized benzylic radical. youtube.comnih.gov A common reaction is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. youtube.com This reaction would selectively introduce a bromine atom at the benzylic carbon.

The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical, forming the stable benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the brominated product and a new bromine radical, thus propagating the chain reaction.

A summary of this potential reaction is provided in the table:

| Starting Material | Reagent | Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), CCl₄, heat | N-(α-bromobenzyl)-4-bromo-3-fluorobenzamide | Free Radical Halogenation |

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 4 Bromo 3 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For N-benzyl-4-bromo-3-fluorobenzamide, both ¹H and ¹³C NMR spectra would provide a wealth of information. The expected chemical shifts can be predicted based on the analysis of similar structures, such as N-benzylbenzamide and substituted benzamides. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons of the benzyl (B1604629) and the 4-bromo-3-fluorobenzoyl moieties. The benzylic protons (CH₂) adjacent to the nitrogen would likely appear as a doublet around 4.6 ppm, coupled to the amide proton (NH). The five protons of the unsubstituted benzyl ring would resonate in the aromatic region, typically between 7.2 and 7.4 ppm. The three aromatic protons of the 4-bromo-3-fluorobenzoyl ring would also appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The amide proton (NH) is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-168 ppm. The benzylic carbon would likely appear around 44 ppm. The aromatic carbons would show a range of chemical shifts determined by the substituents. The carbon bearing the bromine atom would be shifted to a lower field, while the carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be particularly useful in assigning the protons of the benzyl ring and the substituted benzoyl ring by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the assignment of its attached proton.

The amide bond in benzamides is known to exhibit restricted rotation, leading to the possible existence of conformational isomers (cis and trans) in solution. nih.govnih.gov This dynamic process can be investigated using variable temperature NMR studies. At room temperature, the rotation around the C-N amide bond might be slow on the NMR timescale, resulting in separate signals for the conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From this data, the energy barrier to rotation can be calculated.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the spatial proximity of protons. mdpi.commdpi.com For this compound, NOESY could help determine the preferred conformation by observing through-space interactions between the protons of the benzyl group and the protons of the benzoyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would be characterized by the vibrational modes of the amide group and the substituted aromatic rings.

Amide Vibrations: The amide group gives rise to several characteristic bands. The N-H stretching vibration is expected to appear as a sharp band around 3300 cm⁻¹ in the IR spectrum. The C=O stretching vibration (Amide I band) is a strong absorption typically found in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band), which is coupled with C-N stretching, would be observed around 1550 cm⁻¹. researchgate.netmdpi.comchemicalbook.comchemicalbook.com

C-H Vibrations: The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the CH₂ group would appear just below 3000 cm⁻¹.

C-X Vibrations: The C-Br and C-F stretching vibrations are expected at lower frequencies, typically in the fingerprint region of the spectrum.

The aromatic rings have characteristic in-plane and out-of-plane bending vibrations. The C=C stretching vibrations within the aromatic rings would give rise to bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzoyl ring will influence the positions and intensities of the out-of-plane C-H bending vibrations, which are typically observed between 650 and 900 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1530 - 1560 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-F Stretch | 1000 - 1100 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₄H₁₁BrFNO, which corresponds to a monoisotopic mass of approximately 308.00 Da. The presence of bromine would be readily identifiable from the isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation of N-benzyl amides upon electron ionization (EI) is well-documented and typically involves cleavage of the amide bond. core.ac.uknih.govrsc.orgnih.govyoutube.com The most common fragmentation pathways are expected to be:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of a 4-bromo-3-fluorobenzoyl cation. This would be a very stable acylium ion and is expected to be a prominent peak in the spectrum.

Formation of a Tropylium (B1234903) Ion: Cleavage of the bond between the benzylic carbon and the nitrogen can lead to the formation of a benzyl cation, which can rearrange to the very stable tropylium ion at m/z 91.

Loss of Bromine and Fluorine: Fragmentation involving the loss of the halogen atoms from the molecular ion or fragment ions can also be expected.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 308/310 | [M]⁺ (Molecular Ion) |

| 202/204 | [Br(F)C₆H₃CO]⁺ |

| 106 | [C₆H₅CH₂NH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography and Crystal Packing Analysis

Determination of Molecular Geometry and Conformation in the Solid State

Information regarding bond lengths, bond angles, and torsion angles that define the specific conformation of the this compound molecule in the crystalline state is not available. An X-ray crystal structure would be required to determine the planarity of the benzamide (B126) group, the orientation of the benzyl and fluoro-bromo-phenyl rings relative to each other, and other key geometric parameters.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A detailed description of the intermolecular forces that govern the packing of this compound molecules in a crystal lattice cannot be constructed. This includes the identification of potential hydrogen bonds (e.g., N-H···O=C interactions), halogen bonds (involving the bromine atom), and other non-covalent interactions such as π-π stacking or van der Waals forces. The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material.

Crystal System and Space Group Determination

The fundamental crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice, are unknown for this compound. This information is a direct output of a successful single-crystal X-ray diffraction experiment.

Computational Chemistry and Theoretical Investigations of N Benzyl 4 Bromo 3 Fluorobenzamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Ground State Properties

Future research employing DFT methods could elucidate the ground state electronic structure, optimized geometry, and vibrational frequencies of N-benzyl-4-bromo-3-fluorobenzamide. Key properties to investigate would include the distribution of electron density, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These calculations would provide insight into the molecule's kinetic stability and electrical transport properties.

Ab Initio Methods for Electronic Structure

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a more precise determination of the electronic structure. These methods, while computationally more demanding, can provide benchmark data for electron correlation effects, which are important for accurately describing the molecule's properties.

Molecular Geometry Optimization and Conformational Analysis

Energy Minimization and Potential Energy Surface Exploration

A systematic exploration of the potential energy surface of this compound is necessary to identify all stable conformers and the transition states that connect them. This would involve rigid and relaxed potential energy surface scans to understand the energetic landscape of the molecule's different spatial arrangements.

Dihedral Angle and Torsional Strain Analysis

Analysis of the key dihedral angles, particularly those around the amide bond and the bonds connecting the phenyl rings to the amide and methylene (B1212753) groups, would be crucial. This would reveal the preferred conformations and the energy barriers to rotation, providing insights into the molecule's flexibility and the steric and electronic effects that govern its shape.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized on the more electron-rich regions of the molecule, likely the substituted benzamide (B126) ring, due to the presence of the bromine and fluorine atoms which can influence the electron distribution through resonance and inductive effects. The LUMO is anticipated to be distributed across the electrophilic centers of the molecule.

The HOMO-LUMO energy gap can be calculated using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)). nih.gov While specific values for the title compound are not available, related structures like (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide have been studied, providing a reference for the expected range of these energies. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties for a Benzamide Derivative

| Parameter | Typical Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are illustrative and based on similar reported compounds. Actual values for this compound would require specific calculations.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue signifies regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. dergipark.org.tr

For this compound, the most negative potential (red) is expected to be located around the carbonyl oxygen and the fluorine atom due to their high electronegativity. The regions around the hydrogen atoms of the amide group and the benzyl (B1604629) ring are likely to exhibit a positive potential (blue). This analysis helps in understanding how the molecule would interact with other polar molecules or biological receptors. chemrxiv.org

Charge Distribution and Bond Order Analysis

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides insight into the partial atomic charges within a molecule. researchgate.net This information is crucial for understanding the molecule's polarity and the nature of its chemical bonds. In this compound, the electronegative atoms (oxygen, nitrogen, fluorine, and bromine) are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. The carbonyl carbon, in particular, would exhibit a significant positive charge, making it a potential site for nucleophilic attack.

Bond order analysis complements this by quantifying the number of chemical bonds between atoms, offering a measure of bond strength. These computational analyses, typically performed using DFT, help in rationalizing the molecule's structural stability and reactivity.

Intermolecular Interactions and Hirshfeld Surface Analysis

Quantification of Intermolecular Contacts in Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. nih.gov

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Benzamide

| Intermolecular Contact | Contribution (%) |

| H···H | 40 - 60 |

| C···H/H···C | 15 - 30 |

| O···H/H···O | 10 - 20 |

| Br···H/H···Br | 5 - 15 |

| F···H/H···F | < 5 |

Note: These percentages are illustrative and based on findings for analogous halogenated benzamides.

Delimitation of Molecular Boundaries in the Solid State

The Hirshfeld surface itself defines the boundary of a molecule in the crystalline state, partitioning the crystal electron density into molecular fragments. This "stockholder" partitioning is based on the ratio of the pro-molecule to the pro-crystal electron density. The shape and features of the Hirshfeld surface, such as curvedness and shape index, provide detailed information about the molecular shape and the nature of the intermolecular packing, including the presence of π-π stacking interactions which would be indicated by characteristic red and blue triangular patterns on the shape index map. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It allows for the calculation of properties such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). This information is crucial for understanding a molecule's photophysical properties, including its UV-Vis absorption spectrum.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and identify the molecular orbitals involved in the electronic transitions. The transitions would likely involve the π orbitals of the aromatic rings and the non-bonding orbitals of the heteroatoms. While specific TD-DFT data for this compound is not available, the methodology provides a reliable way to theoretically probe its electronic absorption characteristics.

Reaction Mechanisms Involving N Benzyl 4 Bromo 3 Fluorobenzamide

Mechanistic Pathways of Amide Bond Formation and Cleavage

The synthesis and degradation of the amide bond in N-benzyl-4-bromo-3-fluorobenzamide are fundamental transformations that underpin its chemical behavior.

Amide Bond Formation: The formation of this compound typically proceeds through the reaction of a 4-bromo-3-fluorobenzoyl derivative with benzylamine (B48309). A common laboratory-scale synthesis involves the conversion of 4-bromo-3-fluorobenzoic acid to a more reactive acyl halide, such as 4-bromo-3-fluorobenzoyl chloride. The mechanism of this step involves the nucleophilic attack of the carboxylic acid on a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), followed by the elimination of byproducts to yield the acyl chloride. Subsequently, the highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen of benzylamine. This addition is followed by the elimination of a proton from the nitrogen and the chloride ion, resulting in the formation of the stable amide bond.

Alternatively, direct condensation of 4-bromo-3-fluorobenzoic acid and benzylamine can be achieved using coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The specific mechanism depends on the coupling agent employed but generally involves the formation of a highly reactive O-acylisourea or a similar intermediate.

Amide Bond Cleavage: The cleavage of the amide bond in this compound, a process of significant interest in various chemical contexts, can be achieved under different conditions, primarily through hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the departure of benzylamine as the leaving group, which is protonated under the acidic conditions to form the benzylammonium ion, lead to the formation of 4-bromo-3-fluorobenzoic acid. The stability of the in situ-generated benzylic carbocation can be a driving force for this cleavage. mdpi.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the benzylamide anion as the leaving group. The benzylamide anion is subsequently protonated by the solvent or upon workup to yield benzylamine. The rate of this reaction is influenced by the stability of the negatively charged tetrahedral intermediate.

Detailed Analysis of Substituent Effects on Reactivity

The presence of bromine and fluorine atoms on the benzoyl ring of this compound exerts a profound influence on its reactivity. Both halogens are electron-withdrawing groups, primarily through the inductive effect (-I), which decreases the electron density of the aromatic ring and, consequently, the carbonyl group.

Effect on Amide Bond Formation and Cleavage: The electron-withdrawing nature of the bromo and fluoro substituents increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity generally accelerates the rate of nucleophilic attack during both amide bond formation (attack by benzylamine) and cleavage (attack by water or hydroxide). For instance, in base-catalyzed hydrolysis, the electron-withdrawing groups stabilize the negatively charged tetrahedral intermediate, thus favoring the reaction. nih.gov The Hammett equation, which correlates reaction rates with substituent constants (σ), can be used to quantify these effects. organic-chemistry.orgnih.govnih.gov Both bromine and fluorine have positive σ values, indicating their ability to stabilize negative charge in the transition state of reactions like base-catalyzed hydrolysis, leading to an increased reaction rate compared to unsubstituted benzamide (B126). nih.govnih.gov

Influence on the Aromatic Ring: The electron-withdrawing properties of the substituents also deactivate the aromatic ring towards electrophilic aromatic substitution. Conversely, they make the ring more susceptible to nucleophilic aromatic substitution, although this is less common for aryl halides unless activated by very strong electron-withdrawing groups or under specific catalytic conditions. The fluorine atom, being more electronegative than bromine, exerts a stronger inductive effect. wikipedia.org However, both halogens also possess a lone pair of electrons that can be donated to the aromatic ring via resonance (+M effect), which opposes the inductive effect. For halogens, the inductive effect is generally dominant.

The following table summarizes the electronic properties of the substituents and their expected impact on the reactivity of the carbonyl group.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Electronic Effect | Impact on Carbonyl Electrophilicity |

| 4-Bromo | Strong | Weak | Electron-withdrawing | Increased |

| 3-Fluoro | Very Strong | Weak | Electron-withdrawing | Increased |

Catalytic Reaction Mechanisms Utilizing this compound

The presence of a carbon-bromine bond on the aromatic ring makes this compound a suitable substrate for various palladium- and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Mechanisms

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides. For this compound, the C-Br bond is the primary site for such transformations.

Buchwald-Hartwig Amination: This reaction would involve the coupling of this compound with an amine. The catalytic cycle generally begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. mdpi.comnih.gov This is followed by the coordination of the incoming amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the new C-N bond and regenerates the palladium(0) catalyst. mdpi.comnih.gov The electron-withdrawing fluoro group on the ring can influence the rate of oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling: In a Suzuki-Miyaura coupling, the aryl bromide of this compound would react with an organoboron compound in the presence of a palladium catalyst and a base. The mechanism initiates with the oxidative addition of the C-Br bond to the Pd(0) catalyst. organic-chemistry.orgnih.gov The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species. nih.gov The cycle concludes with reductive elimination of the coupled product, regenerating the Pd(0) catalyst. nih.gov The electronic nature of the substituents on the benzamide can affect the rates of both the oxidative addition and reductive elimination steps.

The general catalytic cycle for these palladium-catalyzed reactions is illustrated below:

[Pd(0)L_n]

|

| Oxidative Addition (Ar-Br)

v

[Ar-Pd(II)(Br)L_n]

|

| Ligand Exchange/Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig)

v

[Ar-Pd(II)(R)L_n] or [Ar-Pd(II)(NR'R'')L_n]

|

| Reductive Elimination

v

Ar-R or Ar-NR'R'' + [Pd(0)L_n]

Copper-Catalyzed Transformations

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for the formation of C-N and C-O bonds. nih.govacs.org

Ullmann-Type Coupling: In a typical Ullmann-type reaction, this compound could be coupled with an alcohol, amine, or thiol. The mechanism is generally believed to involve the formation of a copper(I) species, which undergoes oxidative addition with the aryl bromide. mdpi.com The resulting copper(III) intermediate can then react with the nucleophile, followed by reductive elimination to form the desired product and regenerate the active copper catalyst. mdpi.com Alternatively, a mechanism involving a copper(I) alkoxide, amide, or thiolate intermediate that reacts with the aryl halide in a metathesis-like fashion has also been proposed. nih.gov These reactions often require higher temperatures and the use of specific ligands to facilitate the catalytic cycle. nih.gov The electron-deficient nature of the aromatic ring in this compound would likely make it a good substrate for these transformations.

Radical Reaction Pathways in this compound Chemistry

The benzylic position of this compound is susceptible to radical reactions due to the stability of the resulting benzylic radical, which is stabilized by resonance with the adjacent phenyl ring.

A common radical reaction is benzylic bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). The mechanism proceeds via a radical chain reaction:

Initiation: The radical initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of this compound, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂, which can be generated from the reaction of HBr with NBS, to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The presence of the electron-withdrawing bromo and fluoro substituents on the other aromatic ring is not expected to have a major direct electronic influence on the stability of the benzylic radical on the N-benzyl group.

N Benzyl 4 Bromo 3 Fluorobenzamide As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Scaffolds

N-benzyl-4-bromo-3-fluorobenzamide is a halogenated benzamide (B126) derivative that holds significant promise as a versatile intermediate in the synthesis of complex organic scaffolds. While direct research on this specific compound is limited, its structural components—the N-benzylamide group and the bromo-fluoro-substituted phenyl ring—are present in a wide array of molecules with established synthetic utility and biological importance. The strategic placement of the bromine and fluorine atoms on the benzoyl moiety provides distinct reactive handles for selective chemical modifications, making it a valuable building block for constructing diverse and intricate molecular architectures.

The N-benzylbenzamide core is a recognized pharmacophore in medicinal chemistry, appearing in compounds developed as tubulin polymerization inhibitors for cancer therapy, dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) modulators for metabolic diseases, and tyrosinase inhibitors for depigmentation applications. acs.orgresearchgate.netnih.gov The N-benzyl group itself can influence the biological activity and physicochemical properties of the final molecule.

The true synthetic versatility of this compound lies in the reactivity of the halogenated phenyl ring. The bromine atom, in particular, is a well-established functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These powerful synthetic tools allow for the introduction of a wide range of substituents at the 4-position of the benzoyl ring, leading to the generation of complex scaffolds. For instance, the bromine atom can be readily replaced with aryl, heteroaryl, alkyl, or alkynyl groups, dramatically increasing the structural diversity of the resulting products.

The fluorine atom at the 3-position, while generally less reactive in cross-coupling reactions compared to bromine, plays a crucial role in modulating the electronic properties of the aromatic ring and influencing the regioselectivity of further chemical transformations. It can also participate in nucleophilic aromatic substitution reactions under specific conditions. The presence of both bromine and fluorine offers the potential for sequential and site-selective functionalization, a highly desirable feature in the synthesis of complex molecules.

Strategies for Scaffold Diversification and Library Generation

The inherent reactivity of the C-Br and C-F bonds in this compound makes it an ideal starting material for the generation of diverse chemical libraries for high-throughput screening and drug discovery programs. The primary strategy for scaffold diversification revolves around the selective functionalization of the halogenated phenyl ring.

A key approach involves leveraging the differential reactivity of the bromine and fluorine substituents. The C-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the C-F bond. This allows for a modular and systematic approach to library synthesis. For example, a library of analogs can be rapidly generated by reacting this compound with a diverse set of boronic acids or esters (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to introduce a wide variety of substituents at the 4-position.

Following the initial diversification at the bromine position, the fluorine atom can be targeted for further modification, although this typically requires more forcing reaction conditions. Nucleophilic aromatic substitution (SNAr) reactions can be employed to displace the fluorine with nucleophiles such as amines, alcohols, or thiols, further expanding the chemical space of the synthesized library.

Another diversification strategy involves modification of the N-benzyl group. The benzylic position is susceptible to functionalization, and the amide nitrogen can also participate in various chemical transformations. Furthermore, the aromatic ring of the benzyl (B1604629) group itself can be substituted to explore its impact on biological activity.

The combination of these strategies allows for the creation of a multi-dimensional library of compounds based on the this compound scaffold. This systematic approach to diversification is highly valuable in the search for new bioactive molecules with optimized properties.

Development of Novel Synthetic Methodologies Utilizing the Compound

While specific novel synthetic methodologies centered on this compound have not been extensively reported, its structure lends itself to the development and optimization of modern synthetic reactions. The presence of both a reactive bromine atom and a more inert fluorine atom on the same aromatic ring makes it an excellent substrate for studying the selectivity and efficiency of new catalytic systems.

For instance, the development of chemoselective cross-coupling reactions that can differentiate between the C-Br and C-F bonds is an active area of research. This compound could serve as a model substrate to test the performance of novel palladium, nickel, or copper catalysts designed for such selective transformations. Achieving high selectivity is crucial for the efficient and controlled synthesis of complex molecules without the need for protecting groups.

Furthermore, the compound could be utilized in the development of one-pot, multi-step reaction sequences. For example, a process could be envisioned where the bromine is first functionalized via a cross-coupling reaction, followed by an in-situ modification of the N-benzyl group or the amide bond, all in a single reaction vessel. Such methodologies enhance synthetic efficiency by reducing the number of purification steps and minimizing waste.

The unique electronic environment of the fluorinated and brominated aromatic ring could also be exploited in the discovery of new C-H activation and functionalization reactions. The development of methods to directly introduce new functional groups onto the aromatic ring without pre-functionalization would represent a significant advancement in synthetic chemistry.

Applications in Building Block Chemistry

In the realm of building block chemistry, this compound serves as a valuable precursor for the synthesis of more complex and functionally rich molecules. Its utility stems from the ability to introduce the 4-amino-3-fluorobenzoyl or related structural motifs into larger molecular frameworks.

Following a cross-coupling reaction at the bromine position, the N-benzyl group can be removed under various conditions (e.g., hydrogenolysis) to reveal a primary amide or can be transformed into other functional groups. The resulting 4-substituted-3-fluorobenzamide can then be used as a building block in subsequent synthetic steps.

For example, the corresponding 4-substituted-3-fluorobenzoic acid, obtained after hydrolysis of the amide, can be coupled with various amines or alcohols to generate a wide range of esters and amides. These, in turn, can be key components of larger molecules with potential applications in materials science or medicinal chemistry.

The 4-bromo-3-fluorobenzoyl moiety itself is a useful pharmacophore, and this compound provides a stable and readily accessible source for this structural unit. By attaching this building block to other molecular fragments, chemists can systematically explore the structure-activity relationships of new compound classes. The presence of the fluorine atom can often enhance metabolic stability and binding affinity, making this a desirable feature in drug design.

Q & A

Q. Q1. What are the optimal synthetic routes for N-benzyl-4-bromo-3-fluorobenzamide, and how can reaction conditions be systematically optimized?

Methodological Answer: A two-step approach is recommended:

Bromination and Fluorination: Start with 3-fluorobenzoyl chloride and benzylamine to form the amide intermediate. Bromination at the para position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C for 6–8 hours .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress via TLC and confirm regioselectivity using -NMR (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm) .

Key Variables to Optimize:

- Temperature for bromination (excessive heat may lead to di-substitution).

- Stoichiometry of NBS to avoid over-bromination.

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- -NMR: A singlet near δ -110 ppm confirms the fluorine atom’s position .

- High-resolution mass spectrometry (HRMS): Look for [M+H] peaks matching the molecular formula .

- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and confirms stereoelectronic effects. For example, the torsion angle between the benzyl group and the fluorinated aromatic ring should align with computational models (e.g., DFT) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the 4-bromo-3-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance: The bromine atom at the para position creates steric bulk, reducing accessibility for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects: The electron-withdrawing fluorine atom deactivates the ring, slowing nucleophilic aromatic substitution. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) can quantify this effect .

Data Contradiction Example: - Some studies report unexpected regioselectivity in Stille couplings due to competing π-π interactions between the benzyl group and catalyst. Reconcile discrepancies by comparing solvent polarity (DMF vs. THF) and reaction temperatures .

Q. Q4. What strategies resolve crystallographic ambiguities when the benzyl group exhibits conformational flexibility?

Methodological Answer:

- Low-Temperature Crystallography: Collect data at 100 K to "freeze" dynamic conformations.

- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model disordered benzyl rotations. For example, a recent study resolved a 30:70 occupancy ratio between two benzyl orientations in the asymmetric unit .

- Computational Validation: Overlay the refined structure with DFT-optimized geometries (e.g., Gaussian09) to validate torsion angles .

Q. Q5. How can researchers design biological assays to probe the compound’s potential as a kinase inhibitor, given its structural similarity to known pharmacophores?

Methodological Answer:

- Target Selection: Prioritize kinases with hydrophobic ATP-binding pockets (e.g., EGFR, BRAF) using molecular docking (AutoDock Vina).

- Assay Design:

- Biochemical Assays: Measure IC₅₀ via fluorescence polarization (FP) using a labeled ATP analog.

- Cellular Validation: Use Western blotting to assess phosphorylation inhibition in HEK293T cells transfected with target kinases .

Key Consideration: The bromine atom may enhance binding affinity but reduce solubility. Address this via co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.